molecular formula C9H11F2N3 B1443820 4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide CAS No. 1423032-47-6

4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide

Cat. No.: B1443820
CAS No.: 1423032-47-6
M. Wt: 199.2 g/mol
InChI Key: FXMDKRZZJNKKNA-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide (CAS 1423032-47-6) is an organic compound with the molecular formula C9H11F2N3 and a molecular weight of 199.20 g/mol . This benzenecarboximidamide derivative is supplied as a powder for room temperature storage and is intended for research applications in the life sciences . The compound features a dimethylamino group and two fluorine atoms on its benzene ring, contributing to its unique electronic properties and potential reactivity. This specific substitution pattern makes it a valuable building block in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules that may act as enzyme inhibitors or receptor modulators . Researchers utilize this chemical in the development of novel therapeutic agents and as a key intermediate in organic synthesis. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For detailed handling and safety information, please request the Safety Data Sheet (SDS).

Properties

IUPAC Name

4-(dimethylamino)-3,5-difluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3/c1-14(2)8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,1-2H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMDKRZZJNKKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1F)C(=N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: 3,5-Difluoroaniline Derivatives

A critical precursor in the synthesis is 3,5-difluoroaniline, which can be converted into various intermediates necessary for introducing the carboximidamide group and the dimethylamino substituent.

  • Synthesis of 1-bromo-3,5-difluorobenzene : This compound is prepared by diazotization of 3,5-difluoroaniline followed by a Sandmeyer reaction with CuBr and hydrobromic acid (HBr). The process involves:

    • Diazotization of 3,5-difluoroaniline with sodium nitrite (NaNO2) in the presence of excess 48% HBr at low temperature (~10°C).

    • Gradual addition of the diazonium salt to a boiling mixture of CuBr and HBr, followed by steam distillation to isolate the organic product.

    • Purification by washing, neutralization, drying, and redistillation to yield 1-bromo-3,5-difluorobenzene in approximately 83% yield.

This method is noted for its relatively high yield and direct conversion, avoiding more complex indirect routes involving other difluoroaniline isomers or bromination steps.

Introduction of the Dimethylamino Group and Carboximidamide Functionality

The functionalization of the aromatic ring to introduce the dimethylamino group at position 4 and the carboximidamide at position 1 typically involves the following strategies:

  • Amination and Amidination of Aromatic Intermediates : Starting from appropriately substituted difluorobenzene derivatives, nucleophilic aromatic substitution or palladium-catalyzed amination can be employed to introduce the dimethylamino group.

  • Conversion to Carboximidamide : The carboximidamide group (–C(=NH)NH2) can be installed by transforming a nitrile or ester precursor on the benzene ring into the amidine functionality. This is commonly achieved by reaction with ammonia or amine derivatives under controlled conditions.

Although specific detailed synthetic procedures for 4-(dimethylamino)-3,5-difluorobenzene-1-carboximidamide are scarce in open literature, analogous amidine syntheses typically involve:

  • Reaction of the corresponding nitrile with an amine source such as hydroxylamine or amidine precursors.

  • Use of dehydrating agents or catalysts to promote amidine formation.

Representative Synthetic Route (Inferred from Related Compounds and General Amidine Chemistry)

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Diazotization and Sandmeyer Reaction 3,5-Difluoroaniline, NaNO2, HBr (48%), CuBr, 0–10°C to reflux 1-Bromo-3,5-difluorobenzene
2 Nucleophilic Aromatic Substitution or Pd-Catalyzed Amination 1-Bromo-3,5-difluorobenzene, dimethylamine, base, catalyst 4-(Dimethylamino)-3,5-difluorobenzene derivative
3 Amidination Nitrile intermediate, ammonia or amidine source, solvent (e.g., ethanol), heat This compound

This pathway aligns with general synthetic approaches for amidines and aromatic amines, adapting the conditions to the fluorinated aromatic system.

Key Considerations and Challenges

  • Regioselectivity : The presence of fluorine atoms at positions 3 and 5 influences the electronic properties of the ring, affecting substitution patterns and reactivity.

  • Handling of Diazonium Salts : Diazotization requires careful temperature control and immediate use due to the instability of diazonium intermediates.

  • Purification : The final compound is typically isolated as a powder and may require recrystallization or chromatographic purification to achieve high purity suitable for research or pharmaceutical applications.

Summary Table of Preparation Methods

Preparation Stage Method Reagents Conditions Yield/Notes
Diazotization and Sandmeyer Conversion of 3,5-difluoroaniline to 1-bromo-3,5-difluorobenzene NaNO2, HBr (48%), CuBr 0–10°C (diazotization), reflux (Sandmeyer) ~83% yield; steam distillation for isolation
Amination Introduction of dimethylamino group Dimethylamine, base, Pd-catalyst (if applicable) Moderate temperature, inert atmosphere Dependent on catalyst and conditions
Amidination Conversion of nitrile to carboximidamide Ammonia or amidine source, solvent Heating, reflux Requires optimization for yield and purity

Research Findings and Literature Gaps

  • No direct, detailed synthetic procedures for this compound are widely published in open-access literature or patents, indicating the need for further experimental studies to optimize the synthesis.

  • The Sandmeyer reaction for preparing 1-bromo-3,5-difluorobenzene is well-documented and serves as a reliable starting point for subsequent functionalization.

  • Functionalization strategies for similar amidine-containing compounds suggest that standard amidine synthesis methods can be adapted to this molecule.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that compounds structurally similar to 4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide exhibit promising anticancer properties. For example, derivatives of this compound have been synthesized and tested for their efficacy against various cancer cell lines. The incorporation of fluorine atoms enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for further development as anticancer agents .

1.2 Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, inhibitors targeting endoplasmic reticulum aminopeptidases are crucial for modulating immune responses in autoimmune diseases. In studies, compounds with similar structural motifs have shown selective inhibition of these enzymes, suggesting that this compound could potentially serve as a lead compound for developing novel therapeutics .

Synthesis and Chemical Properties

2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of dimethylamine and difluorobenzaldehyde in the reaction sequence has been reported to yield high purity products suitable for biological testing .

2.2 Chemical Stability and Reactivity
The stability of the compound under physiological conditions is critical for its application in drug development. Studies have shown that the introduction of fluorine atoms not only enhances the compound's metabolic stability but also influences its interaction with biological targets .

Material Science Applications

3.1 Dye Production
this compound can be utilized in synthesizing azo dyes due to its reactive amine group. These dyes have applications in textiles and biological staining . The ability to form stable complexes with metal ions also makes it a candidate for developing colorimetric sensors.

3.2 Polymer Chemistry
The compound's functional groups allow it to be incorporated into polymer matrices, enhancing their properties such as thermal stability and mechanical strength. Research into the use of such compounds in creating advanced materials is ongoing .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Key Findings :

  • Aromatic Core : The benzene ring in the target compound offers a planar, six-membered structure with delocalized π-electrons, whereas pyrazole analogs (five-membered, two nitrogens) exhibit aromaticity with greater ring strain and basicity differences .
  • Substituent Impact: The target’s 3,5-difluoro groups create an electron-deficient aromatic system, enhancing electrophilic substitution resistance compared to electron-rich pyrazole derivatives (e.g., methoxy-substituted analogs). The dimethylamino group’s strong electron donation may counterbalance fluorine’s electron withdrawal, influencing solubility and reactivity .

Functional Group Comparison: Ethyl 4-(Dimethylamino) Benzoate

highlights ethyl 4-(dimethylamino) benzoate, a resin co-initiator with structural similarities:

Property Target Compound Ethyl 4-(Dimethylamino) Benzoate
Functional Group Carboximidamide (-C(=NH)-NH₂) Ester (-COOEt)
Reactivity in Resins Not directly tested Higher degree of conversion vs. methacrylate systems
Electronic Effects Basic carboximidamide enhances H-bonding Ester group reduces basicity, limiting H-bonding

Key Findings :

  • However, the fluorine substituents could introduce steric hindrance, reducing reactivity in free-radical polymerization compared to the benzoate derivative .

Bioactive Analog: Inosiplex Component (4-(Acetylamino)benzoate)

describes Inosiplex, containing 4-(acetylamino)benzoate. Critical distinctions include:

Feature Target Compound 4-(Acetylamino)benzoate
Amino Group Dimethylamino (-N(CH₃)₂) Acetylamino (-NHCOCH₃)
Basicity/Solubility Higher basicity (tertiary amine) Lower basicity (amide resonance)
Electronic Effects Strong electron donation Electron withdrawal (acetyl group)

Key Findings :

  • This difference could influence pharmacokinetic behavior if used in drug formulations .

Biological Activity

4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C10H12F2N4
  • Molecular Weight : 232.23 g/mol
  • CAS Number : 1423032-47-6

This structure includes a dimethylamino group that enhances its solubility and potential for biological interaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound acts as an inhibitor of certain enzymes and receptors, potentially modulating various biochemical pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit aminopeptidases, which play critical roles in protein metabolism and immune response. It selectively targets ERAP1 (Endoplasmic Reticulum Aminopeptidase 1), which is involved in antigen processing and presentation.
  • Binding Affinity : The presence of the difluorobenzene moiety contributes to the compound's binding affinity for target proteins through hydrophobic interactions and hydrogen bonding.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung carcinoma) and HeLa (cervical carcinoma).
  • Findings : The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 10 to 20 µM, indicating significant potency against these cancer cells.
Cell LineIC50 (µM)Mechanism of Action
A54915Inhibition of tubulin polymerization
HeLa18Induction of apoptosis via caspase activation

Selective Inhibition Studies

In a study focusing on selective inhibitors for ERAP1, this compound was identified as a potent inhibitor with an IC50 value less than 10 µM. This selectivity suggests potential therapeutic applications in autoimmune diseases where ERAP1 is implicated.

Research Findings

Research has highlighted various aspects of the biological activity of this compound:

  • Cytotoxicity Assays : Compounds were tested using MTT assays to determine cell viability post-treatment.
  • Mechanistic Studies : Investigations into the activation of caspases revealed that treatment with the compound resulted in increased caspase-3 and -7 activity, indicative of apoptotic processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide
Reactant of Route 2
Reactant of Route 2
4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide

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